molecular formula C11H23NO B7866132 4-(Neopentylamino)cyclohexan-1-ol

4-(Neopentylamino)cyclohexan-1-ol

Cat. No.: B7866132
M. Wt: 185.31 g/mol
InChI Key: BPBFKQFHYUMGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Neopentylamino)cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,2-dimethylpropylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-11(2,3)8-12-9-4-6-10(13)7-5-9/h9-10,12-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBFKQFHYUMGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Neopentylamino)cyclohexan-1-ol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Neopentylamino)cyclohexan-1-ol, a substituted cyclohexanol derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to present a robust profile, including its structure, predicted properties, a detailed synthetic protocol, and prospective applications.

Chemical Structure and Isomerism

This compound is a secondary amine and a primary alcohol built on a cyclohexane scaffold. The neopentyl group, (CH₃)₃CCH₂-, is attached to the nitrogen atom at the 4-position of the cyclohexanol ring. The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers, which can significantly influence the molecule's physical properties and biological activity.

  • trans isomer: The hydroxyl and neopentylamino groups are on opposite faces of the cyclohexane ring. In a chair conformation, both substituents can occupy equatorial positions, leading to a more stable conformation.

  • cis isomer: The hydroxyl and neopentylamino groups are on the same face of the ring. In a chair conformation, one substituent will be in an axial position and the other in an equatorial position, resulting in higher steric strain compared to the trans isomer.

The IUPAC name for this compound is 4-((2,2-dimethylpropyl)amino)cyclohexan-1-ol.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol
Appearance Likely a white to off-white solid at room temperature
Boiling Point Estimated to be in the range of 250-280 °C
Melting Point Dependent on the cis/trans isomeric ratio
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane.
pKa (amine) Estimated to be around 10-11

Synthesis of this compound

A robust and widely applicable method for the synthesis of N-substituted aminocyclohexanols is reductive amination. This approach involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, the starting materials would be 4-hydroxycyclohexanone and neopentylamine.

Proposed Synthetic Workflow:

G start 4-Hydroxycyclohexanone reaction Reductive Amination start->reaction amine Neopentylamine amine->reaction reductant Sodium triacetoxyborohydride reductant->reaction solvent Dichloromethane (DCM) solvent->reaction acid Acetic Acid (catalyst) acid->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-Hydroxycyclohexanone

  • Neopentylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add neopentylamine (1.1 eq).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired this compound. The cis and trans isomers may be separable by careful chromatography.

Justification of Experimental Choices
  • Reductive Amination: This method is chosen for its mild reaction conditions and high functional group tolerance, making it ideal for substrates with hydroxyl groups.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for imines and enamines in the presence of aldehydes and ketones. It is less basic than other hydride reagents like sodium cyanoborohydride, reducing the likelihood of side reactions.

  • Dichloromethane (DCM): DCM is a common solvent for reductive aminations as it is relatively non-polar and aprotic, and effectively solubilizes the reactants.

  • Acetic Acid: A catalytic amount of weak acid is necessary to promote the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.

Potential Applications in Drug Development

While there is no specific literature on the applications of this compound, its structural motifs are present in various biologically active molecules.

  • Scaffold for Medicinal Chemistry: The 4-aminocyclohexanol core is a versatile scaffold in drug discovery. The amino and hydroxyl groups provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

  • Analgesics and Anesthetics: Substituted aminocyclohexanols have been investigated for their potential as analgesics and local anesthetics.

  • Kinase Inhibitors: The aminocyclohexanol moiety can be found in some kinase inhibitors, where it acts as a key pharmacophoric element for binding to the ATP-binding pocket of kinases.

  • Antiviral and Antibacterial Agents: The lipophilic neopentyl group combined with the polar aminocyclohexanol core could impart favorable properties for cell membrane permeability, a desirable trait for certain antimicrobial agents.

Characterization and Quality Control

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The integration of proton signals can verify the ratio of the neopentyl group to the cyclohexyl ring protons. The chemical shifts and coupling constants will differ for the cis and trans isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H stretches (typically broad signals in the 3200-3600 cm⁻¹ region) and C-H stretches.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Conclusion

This compound is a molecule with interesting structural features that make it a valuable building block for research in medicinal chemistry and materials science. While direct experimental data is scarce, its synthesis can be reliably achieved through established methods like reductive amination. The detailed synthetic protocol and characterization methods outlined in this guide provide a solid foundation for researchers to produce and study this compound and its derivatives for various potential applications.

References

  • PubChem. 4-Aminocyclohexanol. [Link][1][2]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

An In-depth Technical Guide to Neopentylamino Cyclohexanol: Molecular Characteristics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of neopentylamino cyclohexanol, a substituted amino alcohol with potential applications in pharmaceutical development and chemical synthesis. Given the structural ambiguity of the common name, this document will address the two most probable isomers: 1-((neopentylamino)methyl)cyclohexan-1-ol and 2-(neopentylamino)cyclohexan-1-ol . We will delve into their molecular formula, molecular weight, physicochemical properties, synthesis protocols, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. In the case of neopentylamino cyclohexanol, the arrangement of the neopentylamino group on the cyclohexanol ring significantly influences its properties and reactivity.

Isomer 1: 1-((Neopentylamino)methyl)cyclohexan-1-ol

This isomer features a neopentylaminomethyl group attached to the same carbon atom as the hydroxyl group on the cyclohexane ring.

Molecular Formula: C₁₂H₂₅NO[1]

Molecular Weight: 199.33 g/mol [1]

Table 1: Physicochemical Properties of 1-((Neopentylamino)methyl)cyclohexan-1-ol

PropertyValueSource
Molecular FormulaC₁₂H₂₅NO[1]
Molecular Weight199.33[1]
AppearancePredicted: Solid or liquid-
StorageSealed in dry, 2-8°C[1]
Isomer 2: 2-(Neopentylamino)cyclohexan-1-ol

In this isomer, the neopentylamino group is located on the carbon atom adjacent to the hydroxyl-bearing carbon. This arrangement introduces chirality, leading to the possibility of stereoisomers (cis and trans, and their respective enantiomers).

Molecular Formula: C₁₁H₂₃NO

Molecular Weight: 185.31 g/mol

Table 2: Predicted Physicochemical Properties of 2-(Neopentylamino)cyclohexan-1-ol

PropertyPredicted ValueNotes
Molecular FormulaC₁₁H₂₃NO-
Molecular Weight185.31-
Boiling Point~230-250 °CBased on similar 2-alkylaminocyclohexanols
Melting PointVariable (depends on stereoisomer)-
SolubilitySparingly soluble in water, soluble in organic solventsGeneral characteristic of aminocyclohexanols

Synthesis of Neopentylamino Cyclohexanol Isomers

The synthesis of these isomers requires distinct strategies tailored to the final position of the functional groups. The following protocols are based on established organic chemistry principles and adaptations from the synthesis of analogous compounds.

Synthesis of 1-((Neopentylamino)methyl)cyclohexan-1-ol

A plausible and efficient method for the synthesis of the 1-substituted isomer is the Strecker-like synthesis starting from cyclohexanone.

Cyclohexanone Cyclohexanone Intermediate1 Cyclohexanone Cyanohydrin Cyclohexanone->Intermediate1  HCN Intermediate2 1-(Aminomethyl)cyclohexanol Intermediate1->Intermediate2  Reduction (e.g., LiAlH₄) Final_Product 1-((Neopentylamino)methyl)cyclohexan-1-ol Intermediate2->Final_Product  Reductive Amination Neopentylamine Neopentylamine Neopentylamine->Final_Product Pivaldehyde Pivaldehyde Pivaldehyde->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Final_Product

Caption: Synthetic pathway for 1-((neopentylamino)methyl)cyclohexan-1-ol.

Experimental Protocol:

Step 1: Synthesis of 1-(Aminomethyl)cyclohexanol

  • To a solution of cyclohexanone in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide and ammonium chloride in water.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude aminonitrile.

  • Reduce the aminonitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting solid and concentrate the filtrate to obtain 1-(aminomethyl)cyclohexanol.

Step 2: Reductive Amination with Pivaldehyde

  • Dissolve 1-(aminomethyl)cyclohexanol in a suitable solvent (e.g., methanol).

  • Add pivaldehyde (2,2-dimethylpropanal) to the solution.

  • Stir the mixture for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-((neopentylamino)methyl)cyclohexan-1-ol.

Synthesis of 2-(Neopentylamino)cyclohexan-1-ol

The synthesis of the 2-substituted isomer can be achieved through the reductive amination of 2-hydroxycyclohexanone or by the N-alkylation of 2-aminocyclohexanol.

Start 2-Aminocyclohexanol Intermediate Imine/Schiff Base Start->Intermediate  + Product 2-(Neopentylamino)cyclohexan-1-ol Intermediate->Product  Reduction Reagent1 Pivaldehyde Reagent1->Intermediate Reagent2 Reducing Agent (e.g., NaBH(OAc)₃) Reagent2->Product

Caption: Reductive amination pathway to 2-(neopentylamino)cyclohexan-1-ol.

Experimental Protocol:

  • Dissolve 2-aminocyclohexanol in a chlorinated solvent such as dichloromethane or 1,2-dichloroethane.

  • Add pivaldehyde to the solution, followed by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The use of a milder reducing agent is crucial to avoid the reduction of the aldehyde before imine formation.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain 2-(neopentylamino)cyclohexan-1-ol. The stereochemistry of the product (cis/trans) will depend on the stereochemistry of the starting 2-aminocyclohexanol.

Spectroscopic Analysis

While experimental spectra for the specific title compounds are not widely available in public databases, the expected spectral characteristics can be predicted based on their structures and data from analogous compounds.

Expected ¹H NMR Data for 1-((Neopentylamino)methyl)cyclohexan-1-ol:

  • A singlet integrating to 9 protons for the tert-butyl group of the neopentyl moiety.

  • A singlet for the methylene protons adjacent to the nitrogen.

  • Multiplets for the cyclohexyl ring protons.

  • A broad singlet for the hydroxyl proton and the amine proton, which may be exchangeable with D₂O.

Expected ¹H NMR Data for 2-(Neopentylamino)cyclohexan-1-ol:

  • A singlet for the nine protons of the tert-butyl group.

  • A singlet for the two protons of the methylene group in the neopentyl substituent.

  • Distinct multiplets for the protons on the carbons bearing the hydroxyl and amino groups (C1 and C2). The coupling constants between these protons would be indicative of the cis or trans stereochemistry.

  • Complex multiplets for the remaining cyclohexyl ring protons.

  • Broad singlets for the OH and NH protons.

Expected IR Data for both isomers:

  • A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region.

  • C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Applications in Drug Development and Research

The aminocyclohexanol scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Derivatives of aminocyclohexanol have shown a wide range of biological activities.

  • Neurological Disorders: The structural motif of aminocyclohexanol is present in various compounds investigated for their activity on the central nervous system.

  • Analgesics: The structural similarity to parts of the tramadol molecule suggests that derivatives of neopentylamino cyclohexanol could be explored for analgesic properties.

  • Antiviral and Anticancer Agents: The rigid cyclohexyl ring serves as a scaffold to present functional groups in a specific spatial orientation, which can be crucial for binding to viral or cancer-related protein targets. The neopentyl group, with its bulky and lipophilic nature, can influence the pharmacokinetic properties of a drug candidate, potentially improving its absorption and distribution.

Conclusion

This technical guide has provided a detailed overview of the molecular formula, molecular weight, predicted physicochemical properties, and plausible synthetic routes for 1-((neopentylamino)methyl)cyclohexan-1-ol and 2-(neopentylamino)cyclohexan-1-ol. The synthetic protocols outlined are robust and can be adapted in a laboratory setting. The aminocyclohexanol core structure holds significant promise for the development of novel therapeutic agents. Further research into the specific biological activities of these neopentylamino cyclohexanol isomers is warranted to fully explore their potential in drug discovery and development.

References

  • PubChem. 2-Aminocyclohexanol. [Link]

  • Vaia. How would you synthesize the following compounds from cyclohexanone?[Link]

  • RSC Publishing. De novo synthesis of polyhydroxyl aminocyclohexanes. [Link]

Sources

Introduction to 4-(neopentylamino)cyclohexanol and its Solubility Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(neopentylamino)cyclohexanol in Organic Solvents

This guide provides a comprehensive framework for understanding, experimentally determining, and interpreting the solubility of 4-(neopentylamino)cyclohexanol in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

4-(neopentylamino)cyclohexanol is an organic molecule featuring a cyclohexanol ring, a secondary amine, and a neopentyl group. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and ultimately its therapeutic efficacy.[1][2] A thorough understanding of its solubility in a range of organic solvents is paramount for processes such as crystallization, purification, and the formulation of dosage forms.[3]

The molecular structure of 4-(neopentylamino)cyclohexanol, with its polar hydroxyl and amino groups capable of hydrogen bonding, alongside a non-polar neopentyl group and cyclohexane ring, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of intermolecular forces between the solute and solvent molecules and the entropy change associated with mixing.[4] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[5][6]

2.1. Solute-Solvent Interactions:

The dissolution of a solute in a solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[7] For 4-(neopentylamino)cyclohexanol, the key interactions are:

  • Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups are capable of both donating and accepting hydrogen bonds.[8] Solvents that are also capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.[9][10]

  • Dipole-Dipole Interactions: The polar nature of the C-O and C-N bonds creates a molecular dipole moment, allowing for electrostatic interactions with polar solvent molecules.[11]

  • Van der Waals Forces (London Dispersion Forces): The non-polar neopentyl group and cyclohexane ring will interact with solvent molecules via these weaker, transient forces.[7] Non-polar solvents will primarily interact with these regions of the molecule.

2.2. The Role of Solvent Polarity:

The polarity of a solvent plays a crucial role in its ability to dissolve a given solute.[7][12]

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at dissolving 4-(neopentylamino)cyclohexanol due to their ability to interact with the polar functional groups.[5]

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds. They can accept hydrogen bonds and will interact via dipole-dipole interactions.[11]

  • Non-polar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Their ability to dissolve 4-(neopentylamino)cyclohexanol is expected to be limited, primarily driven by interactions with the non-polar regions of the molecule.[6][11]

2.3. Effect of Temperature:

The solubility of most solid compounds in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the forces holding the solid crystal lattice together.[13]

Experimental Determination of Solubility: A Validated Protocol

The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[14][15] This protocol is designed to ensure that a true equilibrium is reached and that the measurement is accurate and reproducible.

3.1. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 4-(neopentylamino)cyclohexanol B Add to a known volume of solvent A->B C Seal vial and place in a shaker bath at constant temperature B->C D Equilibrate for 24-72 hours C->D E Allow solid to settle D->E F Withdraw supernatant using a syringe filter E->F G Dilute sample for analysis F->G H Analyze by HPLC G->H

Caption: Isothermal Equilibrium Solubility Determination Workflow.

3.2. Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(neopentylamino)cyclohexanol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[16][17]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. Maintaining a constant temperature is critical as solubility is temperature-dependent.[5][16]

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[15]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.[18]

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of a solute in a solution.[19][20]

4.1. HPLC Method Development:

A reverse-phase HPLC method is generally suitable for a compound like 4-(neopentylamino)cyclohexanol.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[20] The gradient or isocratic elution conditions should be optimized to achieve a sharp, well-resolved peak for the analyte.

  • Detector: A UV detector is commonly used. The detection wavelength should be set to the absorbance maximum of 4-(neopentylamino)cyclohexanol.[21]

4.2. Preparation of Calibration Standards:

  • Prepare a stock solution of 4-(neopentylamino)cyclohexanol of a known concentration in a suitable solvent.

  • Perform a series of serial dilutions to create a set of at least five calibration standards with concentrations that bracket the expected concentration of the diluted solubility samples.[19]

4.3. Calibration Curve Generation and Concentration Determination:

G cluster_standards Calibration Standards cluster_analysis Analysis cluster_sample Unknown Sample A Inject known concentrations B Measure peak area A->B C Plot Peak Area vs. Concentration B->C D Perform linear regression C->D G Calculate concentration using the calibration curve D->G E Inject diluted solubility sample F Measure peak area E->F F->G

Sources

Safety data sheet (SDS) for 4-(Neopentylamino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety & Handling of 4-(Neopentylamino)cyclohexan-1-ol

Executive Summary

This compound (CAS: 1250768-01-4) is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical intermediates. Its bifunctional nature—possessing both a hydroxyl group and a sterically hindered secondary amine—imparts unique reactivity but also specific safety challenges. This guide moves beyond standard compliance, offering a risk-based operational framework for handling this compound in drug discovery and development environments.

Section 1: Chemical Identity & Characterization

Understanding the physicochemical properties is the first line of defense. The neopentyl group adds significant lipophilicity and steric bulk compared to simple aminocyclohexanols, altering its permeation and irritation potential.

PropertyDataNote
Chemical Name This compound
CAS Number 1250768-01-4Verified Identifier
Molecular Formula

Molecular Weight 185.31 g/mol
Physical State Solid (Powder)Typically white to off-white
Solubility DMSO, Methanol, DCMLimited water solubility due to lipophilic tail
pKa (Predicted) ~10.5 (Amine), ~16 (Alcohol)Basic character dominates hazard profile

Section 2: Hazard Identification (GHS Classification)

Expert Insight: While primary aminocyclohexanols are often classified as Corrosive (Category 1B), the steric hindrance of the neopentyl group in this compound often mitigates direct corrosivity, downgrading it to a Severe Irritant. However, in the absence of full toxicological data, it must be handled with the rigor of a corrosive substance to ensure maximum safety margins.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements (Read-Across Derived)
  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][5][6]

  • H335: May cause respiratory irritation.[7][1][2][3][5]

Note: If used in molten form or high concentrations, treat as H314 (Causes severe skin burns).

Section 3: Safe Handling & Operational Workflow

This section outlines a self-validating workflow designed to prevent exposure before it occurs. The hygroscopic nature of amino-alcohols requires strict environmental control to maintain reagent integrity and safety.

Engineering Controls
  • Primary: Handle exclusively within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Use a glove box for weighing quantities > 10g to prevent moisture absorption and dust generation.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Eyes Chemical Safety Goggles + Face ShieldProtects against basic dusts which can cause corneal opacity.
Skin (Hands) Nitrile (Double gloving recommended)Amine functionality can permeate thin latex.
Respiratory N95/P100 (if outside hood)Prevents inhalation of fine particulates.
Body Lab Coat (Tyvek sleeves optional)Minimizes skin contact with settled dust.
Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for handling this compound, integrating decision points for safety checks.

SafeHandling Start Reagent Reception Inspect Inspect Container (Integrity Check) Start->Inspect Storage Storage: 2-8°C, Inert Gas Inspect->Storage Pass Quarantine Quarantine & Disposal Inspect->Quarantine Fail Weighing Weighing (Fume Hood/Glove Box) Storage->Weighing Usage Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Dust Reaction Reaction Setup Solubilization->Reaction

Figure 1: Operational workflow emphasizing the "Add Solvent to Solid" technique to minimize airborne dust dispersion.

Section 4: Emergency Response & Toxicology

Expert Insight: The lipophilic neopentyl tail facilitates cell membrane penetration, potentially accelerating the uptake of the basic amine moiety. This makes immediate decontamination critical.

First Aid Protocols
  • Eye Contact:

    • Action: Rinse immediately with saline or water for 15 minutes .

    • Critical Step: Lift eyelids to ensure the removal of trapped particulates. Do not use neutralization agents.

  • Skin Contact:

    • Action: Brush off dry particles before wetting (wetting amines can generate heat). Wash with soap and water.[7][1][8][9]

    • Contraindication: Do not use ethanol or DMSO, as these may enhance transdermal absorption.

  • Inhalation:

    • Action: Move to fresh air.[1][2][4][5][9] If wheezing occurs, administer oxygen (trained personnel only).

Visualization: Emergency Decision Tree

A logic-flow for immediate response to exposure incidents.

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale RinseEye Rinse 15 min (Saline/Water) Eye->RinseEye BrushWash Brush off Dry -> Wash with Soap Skin->BrushWash FreshAir Fresh Air -> Monitor Breathing Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) RinseEye->Medical BrushWash->Medical FreshAir->Medical

Figure 2: Decision tree for rapid triage and response to exposure.

Section 5: Storage & Stability

  • Hygroscopicity: The amine and alcohol groups can form hydrogen bonds with atmospheric water, leading to "gumming" or degradation.

  • Carbon Dioxide Sensitivity: Amines react with atmospheric

    
     to form carbamates.
    
  • Protocol: Store in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

References

  • BLD Pharm. (2025). Product Analysis: this compound (CAS 1250768-01-4). Retrieved from

  • ChemScene. (2025). Safety Data for Analogous Compound 1-((Neopentylamino)methyl)cyclohexan-1-ol. Retrieved from

  • PubChem. (2025).[10][11] Compound Summary: 4-Aminocyclohexanol (Structural Class Reference). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: General Aminocyclohexanols. Retrieved from

Sources

Steric Locking & Metabolic Shielding: The N-Neopentyl Motif in Aminocyclohexanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the steric and pharmacochemical impact of the N-neopentyl group within aminocyclohexanol scaffolds.

Executive Summary

In medicinal chemistry, the N-neopentyl group (


) represents a "Goldilocks" substituent. It offers the high lipophilicity and metabolic resistance of a tert-butyl group but retains the rotational flexibility of a primary alkyl chain. This guide analyzes the N-neopentyl group's behavior when attached to aminocyclohexanols, a common pharmacophore in analgesics and mucolytics. We explore how its unique steric profile (

) biases conformational equilibria without "freezing" the ring as rigidly as a direct tert-butyl attachment, and how its lack of

-hydrogens confers exceptional metabolic stability.

Conformational Analysis: The "Anchor" Effect

To understand the N-neopentyl group, one must quantify its steric demand relative to standard alkyls.[1] Unlike a tert-butyl group directly attached to the ring (which essentially locks the conformation), the neopentyl group possesses a methylene spacer (


). This spacer allows the bulky tert-butyl "tail" to rotate away from severe 1,3-diaxial interactions, reducing its effective steric bulk.[1]
Thermodynamic Parameters (A-Values)

The A-value represents the free energy difference (


) between the equatorial and axial conformers of a monosubstituted cyclohexane.[2][3]
SubstituentStructureA-Value (kcal/mol)Steric Character
Methyl

1.74Moderate bias
Isopropyl

2.15Strong bias
Neopentyl

~2.00 Strong bias (Rotational mitigation)
tert-Butyl

> 4.90Conformational Lock

Key Insight: The neopentyl group behaves thermodynamically similar to an isopropyl group.[1] It strongly prefers the equatorial position (


 occupancy at RT) but does not incur the massive energetic penalty of a direct tert-butyl group if forced axial.
Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium for trans-4-(neopentylamino)cyclohexanol. Note how the neopentyl group anchors the molecule in Conformer B , forcing the hydroxyl group into an axial position if the substitution pattern is trans-1,4.

NeopentylConformation cluster_legend Steric Drivers ConfA Conformer A (Neopentyl Axial, OH Equatorial) High Energy (+2.0 kcal/mol) TS Ring Flip Transition ConfA->TS Steric Clash (1,3-diaxial) ConfB Conformer B (Neopentyl Equatorial, OH Axial) Low Energy (Stable) ConfB->ConfA Unfavorable TS->ConfB Relief of Strain Note1 Neopentyl A-value ≈ 2.0 kcal/mol Note2 Hydroxyl A-value ≈ 0.87 kcal/mol Note3 Result: Neopentyl dictates the chair form.

Figure 1: Conformational equilibrium of trans-1,4-substituted aminocyclohexanol. The bulky neopentyl group dominates the equilibrium, forcing the smaller hydroxyl group into the axial position.

Synthetic Protocols

Synthesis of N-neopentyl aminocyclohexanols requires overcoming the steric hindrance of the neopentyl amine nucleophile. Standard


 alkylation is often sluggish due to the 

-branching of neopentyl halides. Therefore, Reductive Amination is the superior pathway.[1]
Protocol: Reductive Amination via Titanium(IV) Isopropoxide

This method is preferred over direct


 reduction because 

acts as a Lewis acid to facilitate imine formation and as a water scavenger, driving the equilibrium forward despite the steric bulk.

Reagents:

  • 4-Hydroxycyclohexanone (1.0 equiv)

  • Neopentylamine (1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Sodium borohydride (

    
    ) (2.0 equiv)
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation (The "Pre-Complexation"):

    • In a flame-dried flask under Argon, dissolve 4-hydroxycyclohexanone in anhydrous methanol (

      
      ).
      
    • Add neopentylamine followed by dropwise addition of

      
      .
      
    • Critical Step: Stir at ambient temperature for 12–18 hours. The solution will turn slightly viscous. The titanium coordinates to the ketone oxygen, activating it for attack by the bulky amine.

  • Reduction:

    • Cool the reaction mixture to

      
      .
      
    • Add

      
       in small portions (caution: gas evolution).[1]
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Quench by adding

      
       (aq).[1] A heavy white precipitate (
      
      
      
      ) will form.[1]
    • Dilute with ethyl acetate and filter through a pad of Celite to remove titanium salts.[1]

    • Wash the organic phase with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Purify via flash column chromatography (

      
      ).[1] Expect the trans isomer (thermodynamic product) to predominate if the imine equilibrated.
      

Pharmacological Relevance: The "Metabolic Shield"

The N-neopentyl group is a powerful tool in drug design for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

Blockade of N-Dealkylation

A primary metabolic clearance pathway for secondary amines is N-dealkylation, typically initiated by Cytochrome P450 (CYP) oxidation at the


-carbon or 

-carbon.
  • Standard Alkyls (Ethyl/Propyl): Vulnerable to oxidation at the

    
    -position.
    
  • Neopentyl Advantage: The neopentyl group has no protons on the

    
    -carbon  (the quaternary tert-butyl carbon). This renders the standard mechanism for metabolic degradation impossible at that site.[1] The steric bulk also hinders the approach of CYP enzymes to the 
    
    
    
    -methylene protons.
Lipophilicity Modulation

The neopentyl group adds significant lipophilicity (


 increase) without the chemical reactivity associated with unsaturated chains. This improves blood-brain barrier (BBB) penetration for CNS-active compounds.[1]

MetabolicStability Substrate N-Neopentyl Amine -CH2- -C(CH3)3 NoReaction Metabolic Blockade (No Beta-Hydrogens) Substrate:Cbeta->NoReaction Sterically/Chemically Inert Comparison N-Propyl Analog Vulnerable Beta-Hydrogens Rapid Dealkylation Substrate->Comparison Contrast with CYP Cytochrome P450 (Oxidative Enzyme) CYP->Substrate:Cbeta Attempted Hydroxylation

Figure 2: Mechanism of metabolic stability.[1] The quaternary beta-carbon of the neopentyl group prevents hydrogen abstraction, blocking the major pathway for N-dealkylation.

References

  • A-Values and Conformational Analysis

    • Winstein, S., & Holness, N. J.[1] (1955).[1] "Neighboring Carbon and Hydrogen.[1][4] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society.

    • Bushweller, C. H., et al. (1970).[1] "Conformational Preferences of the Neopentyl Group." Journal of Organic Chemistry.

  • Synthetic Methodology

    • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1] Journal of the Organic Chemistry.

  • Metabolic Stability & Drug Design

    • Kamel, A., & Prakash, C. (2010).[1] "Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability." New England Drug Metabolism Discussion Group.[1][5]

    • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(Neopentylamino)cyclohexan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-(neopentylamino)cyclohexan-1-ol , a valuable secondary amine scaffold in medicinal chemistry. The protocol utilizes a direct reductive amination approach employing Sodium Triacetoxyborohydride (STAB) .

Unlike standard reductive aminations, this transformation is complicated by two factors:

  • Steric Hindrance: The bulky tert-butyl group of neopentylamine retards iminium formation.

  • Stereochemical Complexity: The reduction of the 4-substituted cyclohexanone ring yields a mixture of cis and trans isomers.

This guide provides a self-validating protocol designed to maximize the yield of the thermodynamically stable trans-isomer (diequatorial) while ensuring complete consumption of the hindered amine.

Strategic Considerations & Mechanistic Insight

The Challenge of Neopentylamine

Neopentylamine (2,2-dimethylpropan-1-amine) possesses a tert-butyl group adjacent to the nucleophilic nitrogen. While the amine is primary, the adjacent bulk creates significant steric drag during the nucleophilic attack on the ketone carbonyl.

  • Implication: Standard equilibrium times (30–60 mins) are insufficient. The protocol requires an extended imine-formation window and acid catalysis (Acetic Acid) to drive the equilibrium toward the iminium species before the reducing agent is fully engaged.

Choice of Reducing Agent

Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (NaBH₃CN) or catalytic hydrogenation for three reasons:

  • Safety: It avoids the generation of toxic cyanide byproducts.

  • Selectivity: It reduces the iminium ion much faster than the ketone carbonyl, minimizing the formation of the 1,4-cyclohexanediol byproduct.

  • Stereocontrol: STAB is a bulky hydride donor. In 4-substituted cyclohexanones, bulky reagents tend to favor the formation of the trans-isomer (equatorial amine/equatorial alcohol) via axial hydride attack on the intermediate iminium species [1].

Reaction Mechanism & Pathway

The reaction proceeds through the formation of a carbinolamine, dehydration to the iminium ion, and irreversible hydride transfer.

ReductiveAmination Ketone 4-Hydroxycyclohexanone (Reactant A) Carbinol Carbinolamine (Unstable Intermediate) Ketone->Carbinol Mixing (DCE) Amine Neopentylamine (Reactant B) Amine->Carbinol Mixing (DCE) Iminium Iminium Ion (Active Species) Carbinol->Iminium -H2O (AcOH Catalyst) TransProd Trans-Product (Major, Diequatorial) Iminium->TransProd STAB Reduction (Axial Attack) Iminium->TransProd CisProd Cis-Product (Minor, Axial/Eq) Iminium->CisProd STAB Reduction (Equatorial Attack) Iminium->CisProd

Figure 1: Mechanistic pathway highlighting the critical iminium formation step and the bifurcation of stereochemical outcomes.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Note
4-Hydroxycyclohexanone 114.141.0SubstrateOften dimeric; ensure full dissolution.
Neopentylamine 87.161.1–1.2ReactantVolatile (bp 81°C); handle cold.
NaBH(OAc)₃ (STAB) 211.941.5ReductantMoisture sensitive; keep bottle tightly closed.
Acetic Acid (AcOH) 60.051.0–2.0CatalystEssential for hindered amines.
1,2-Dichloroethane (DCE) 98.96SolventSolventPreferred over THF for reaction rate [1].
Step-by-Step Methodology

Step 1: Solubilization and Imine Formation

  • Charge a dry round-bottom flask with 4-Hydroxycyclohexanone (1.0 equiv) and 1,2-Dichloroethane (DCE) (concentration ~0.2 M).

    • Note: If the ketone does not dissolve immediately (due to dimerization), mild heating (40°C) or sonication may be required before adding the amine.

  • Add Neopentylamine (1.1 equiv) via syringe.

  • Add Acetic Acid (1.0 equiv).

  • Stir the mixture at room temperature for 2 hours under nitrogen or argon.

    • Checkpoint: Unlike simple amines, neopentylamine requires this extended time to establish the iminium equilibrium. Do not skip this incubation.

Step 2: Reduction 5. Cool the reaction mixture to 0°C (ice bath). 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

  • Safety: Gas evolution (hydrogen) is minimal but possible; ensure venting.
  • Remove the ice bath and allow the reaction to warm to room temperature.
  • Stir for 12–16 hours (overnight).
  • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS. The ketone spot should disappear.

Step 3: Quench and Workup 9. Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes to decompose excess borohydride complexes. 10. Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes). 11. Combine organic layers and dry over anhydrous Na₂SO₄ . 12. Filter and concentrate under reduced pressure.

  • Caution: Neopentylamine is volatile. Do not overheat the rotavap bath if unreacted amine is present, although the workup should remove most of it.
Purification & Stereochemical Isolation

The crude residue will contain a mixture of trans (major) and cis (minor) isomers.

  • Flash Chromatography: Elute with a gradient of DCM → 10% MeOH/DCM (with 1% aqueous ammonia).

    • The trans-isomer (diequatorial) is typically more polar than the cis-isomer in this solvent system due to better accessibility of the polar groups to the stationary phase, though this can vary based on silica type.

  • Crystallization (Optional): If the trans isomer is a solid, recrystallization from EtOAc/Hexanes can enrich the diastereomeric purity to >95% de.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl₃)δ ~2.40 ppm (Singlet, 2H)Corresponds to the N-CH₂-C(tBu) methylene protons. Confirms neopentyl attachment.[2]
1H NMR (CDCl₃)δ ~2.5–2.7 ppm (Multiplet, 1H)Methine proton at C4 (attached to Nitrogen). Axial proton (triplet of triplets) indicates trans-isomer.
13C NMR δ ~30 ppm (Quaternary C)The tert-butyl quaternary carbon is distinct and confirms the neopentyl group integrity.
LC-MS [M+H]⁺ = 186.18 Confirms molecular weight of the product.

Troubleshooting Guide

Issue: Low Conversion of Ketone

  • Cause: Steric bulk of neopentylamine prevented iminium formation.

  • Solution: Increase Acetic Acid to 2.0 equivalents and extend the "Step 1" mixing time to 4 hours. Ensure molecular sieves (4Å) are added to scavenge water, driving the equilibrium.

Issue: Product is an Oil/Sticky Gum

  • Cause: Residual solvent or mixed isomers preventing crystallization.

  • Solution: Convert the free base to the Hydrochloride salt. Dissolve amine in Et₂O, add 2M HCl in Et₂O. The resulting salt is often a stable, crystalline solid that is easier to handle and purify.

Issue: Dialkylation

  • Cause: Reaction of the secondary amine product with another ketone molecule.

  • Observation: Unlikely with neopentylamine due to extreme steric hindrance. If observed, ensure the ketone is not in large excess.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][8] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Technical Application Note: Reductive Alkylation of 4-Aminocyclohexanol with Pivalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Chemical Context

Executive Summary

The synthesis of N-neopentyl-4-aminocyclohexanol represents a critical transformation in medicinal chemistry, often serving as a lipophilic modification to modulate the solubility and metabolic stability of aminocyclohexanol scaffolds. This protocol details the reductive alkylation of 4-aminocyclohexanol with pivalaldehyde (2,2-dimethylpropanal).

While reductive amination is a standard transformation, this specific pairing presents unique challenges:

  • Steric Hindrance: Pivalaldehyde possesses a bulky tert-butyl group adjacent to the carbonyl, which can retard imine formation compared to linear aldehydes.

  • Stereochemical Integrity: 4-Aminocyclohexanol exists as cis and trans isomers. The protocol must preserve the cyclohexyl ring configuration without causing epimerization.

Selection of Reducing Agent

To address these challenges, Sodium Triacetoxyborohydride (STAB) is selected as the reducing agent of choice.

  • Selectivity: Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic and avoids cyanide waste. Unlike Sodium Borohydride (
    
    
    
    ), STAB is mild enough to not reduce the aldehyde competitively before imine formation, preventing the formation of the neopentyl alcohol byproduct.
  • Mechanism: STAB allows for "Direct Reductive Amination" (DRA), where the amine, aldehyde, and reductant are mixed in one pot. The acetoxy groups coordinate with the imine nitrogen, facilitating selective hydride transfer to the iminium species over the carbonyl.

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to a sterically crowded iminium ion. The bulky tert-butyl group of pivalaldehyde dictates that the imine formation is the rate-determining equilibrium, while the reduction step is rapid and irreversible.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants (4-Aminocyclohexanol + Pivalaldehyde) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Sterically Hindered) Hemiaminal->Iminium -H2O (Acid Catalysis) Iminium->Reactants Hydrolysis (Reversible) Transition Hydride Transfer (via STAB) Iminium->Transition Coordination Product Product (N-neopentyl-4-aminocyclohexanol) Transition->Product Reduction

Figure 1: Mechanistic pathway for the reductive alkylation using STAB. Note the reversibility of the imine formation, necessitating water removal or excess reagents in difficult cases.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
4-Aminocyclohexanol 1.0SubstrateCan be cis, trans, or mixture.[1][2][3][4]
Pivalaldehyde 1.2 - 1.5ElectrophileExcess drives equilibrium.
STAB 1.4 - 1.6ReductantMoisture sensitive; keep bottle tightly closed.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for hindered aldehydes to promote dehydration.
1,2-Dichloroethane (DCE) SolventMediumStandard solvent. Alternative: THF.[5]
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanol (1.0 equiv) in DCE (concentration ~0.2 M).

    • Note: If using the hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

  • Add Pivalaldehyde (1.2 equiv) to the solution.

  • Add Glacial Acetic Acid (1.0 equiv).

    • Critical Insight: For pivalaldehyde, the steric bulk retards imine formation. Acetic acid catalyzes the elimination of water from the hemiaminal intermediate.

Step 2: Imine Formation (Equilibration)
  • Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: Unlike simple aldehydes, pivalaldehyde requires this "pre-stir" to establish a sufficient concentration of the imine species before the reductant is introduced.

Step 3: Reduction
  • Cool the reaction mixture slightly (optional, 0°C) if working on a large scale (>10g) to manage exotherm. For small scales, RT is acceptable.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes.

    • Observation: Mild gas evolution (

      
      ) may occur.
      
  • Allow the reaction to stir at Room Temperature.

    • Duration: Typically 4–16 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1%

      
      ) or LC-MS.
      
Step 4: Quench and Workup
  • Quench the reaction by carefully adding saturated aqueous

    
      solution. Stir for 15 minutes to neutralize the acetic acid and decompose remaining borohydride species.
    
  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) .

    • Note: 4-aminocyclohexanol derivatives are polar. If the product remains in the aqueous phase, use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.

  • Washing: Wash combined organics with Brine.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
Purification[6]
  • The crude material is often pure enough for subsequent steps (>90%).

  • If purification is required, Flash Column Chromatography is recommended.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM : MeOH :

      
       (90 : 9 : 1).
      

Part 4: Experimental Workflow & Troubleshooting

Decision Logic (DOT Visualization)

Workflow Start Start Reaction (Amine + Pivalaldehyde + AcOH) Check Check LCMS/TLC (t = 4 hrs) Start->Check Complete Conversion > 95%? Check->Complete Workup Quench & Isolate Complete->Workup Yes Incomplete Add 0.5 eq STAB Stir 12h Complete->Incomplete No (Slow) Incomplete->Check Stalled Heating Required? (Reflux in DCE) Incomplete->Stalled Still Incomplete

Figure 2: Operational workflow for monitoring and optimizing reaction conversion.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of Pivalaldehyde prevents imine formation.Increase reaction time to 24h. Heat to 40°C. Add molecular sieves (4Å) to drive dehydration.
Dialkylation Not possible with Pivalaldehyde.Steric bulk of the neopentyl group strictly prevents adding a second pivalaldehyde molecule.
No Reaction Wet solvent or decomposed STAB.STAB hydrolyzes in moist air. Use a fresh bottle. Ensure DCE is dry.
Product trapped in Aqueous High polarity of aminocyclohexanol.Saturate aqueous layer with NaCl (salting out) before extraction. Use CHCl3/iPrOH (3:1).

Part 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[7] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[5][7][9] Encyclopedia of Reagents for Organic Synthesis.

Sources

Application Notes & Protocols: 4-(Neopentylamino)cyclohexan-1-ol as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-(Neopentylamino)cyclohexan-1-ol. This valuable intermediate serves as a crucial building block in the development of novel therapeutics, particularly those targeting the central nervous system and other complex disease areas.

Introduction: The Strategic Importance of the Aminocyclohexanol Scaffold

The 4-aminocyclohexan-1-ol core is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively probe the binding pockets of various biological targets. The introduction of a neopentyl group to the amino function provides unique steric and lipophilic properties, which can significantly influence the pharmacokinetic and pharmacodynamic profile of a final drug candidate. This strategic modification can enhance metabolic stability, modulate receptor affinity, and improve oral bioavailability.

Derivatives of 4-aminocyclohexanol have been instrumental in the synthesis of a range of biologically active molecules, including analgesics, neuropharmaceuticals, and kinase inhibitors.[1][2][3] The trans-conformation of the 4-aminocyclohexanol moiety often imparts stereochemical stability, which is essential for enantioselective synthesis and specific receptor interactions.[1]

Synthesis of this compound via Reductive Amination

The most efficient and widely used method for the synthesis of this compound is through the reductive amination of 4-hydroxycyclohexanone with neopentylamine.[4][5][6][7] This one-pot reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[5][7]

Underlying Principles of Reductive Amination

Reductive amination is a cornerstone of modern synthetic organic chemistry due to its high efficiency, operational simplicity, and favorable green chemistry profile.[5] The reaction is typically carried out under mild conditions and demonstrates high selectivity for the formation of the carbon-nitrogen bond. The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride (STAB) being a preferred reagent due to its mildness and selectivity for reducing the iminium ion in the presence of the starting ketone.[5][6]

Detailed Experimental Protocol

Materials:

  • 4-Hydroxycyclohexanone

  • Neopentylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-hydroxycyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE) are added neopentylamine (1.2 eq) and acetic acid (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise over 15-20 minutes. The reaction is mildly exothermic.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • The layers are separated, and the aqueous layer is extracted with DCE (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Rationale for Experimental Choices
  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) are excellent solvents for this reaction as they are relatively non-polar and aprotic, which favors the formation of the iminium ion.

  • Acid Catalyst: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[5][6] It is less reactive than sodium borohydride and will not readily reduce the starting ketone.

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Iminium Ion Formation cluster_2 Reduction cluster_3 Work-up & Purification 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone Reaction Vessel Reaction Vessel 4-Hydroxycyclohexanone->Reaction Vessel Neopentylamine Neopentylamine Neopentylamine->Reaction Vessel DCE 1,2-Dichloroethane (DCE) DCE->Reaction Vessel Acetic Acid Acetic Acid Acetic Acid->Reaction Vessel Stirring Stir at RT (1-2 hours) Reaction Vessel->Stirring Stirring_2 Stir at RT (12-24 hours) Stirring->Stirring_2 STAB Sodium Triacetoxyborohydride (STAB) STAB->Stirring_2 Quench Quench with NaHCO3 Stirring_2->Quench Extraction Extract with DCE Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final Product This compound Purification->Final Product

Caption: Workflow for the synthesis of this compound.

Quality Control and Characterization

Rigorous analytical characterization is essential to ensure the purity and structural integrity of the synthesized intermediate. The following techniques are recommended for quality control.

Analytical Methods
Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation.Signals corresponding to the neopentyl protons (singlet, ~0.9 ppm), cyclohexyl protons (multiplets, ~1.2-2.0 ppm and ~3.5 ppm), and the alcohol and amine protons.
¹³C NMR Confirmation of carbon framework.Resonances for the neopentyl and cyclohexyl carbons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₁H₂₃NO (185.31 g/mol ).[8]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity (typically >95%).
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorptions for O-H and N-H stretching (~3300-3400 cm⁻¹), and C-H stretching (~2850-2950 cm⁻¹).
Representative Analytical Data
Parameter Value
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol [8]
Appearance White to off-white solid
Purity (by HPLC) ≥97%[8]
Melting Point Varies based on isomeric ratio

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of a wide array of pharmaceutical candidates. Its utility stems from the ability to further functionalize both the hydroxyl and amino groups.

Elaboration of the Hydroxyl Group

The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and halides, to modulate the molecule's properties or to serve as a handle for further coupling reactions.

Modification of the Amino Group

The secondary amine can undergo a variety of transformations, including N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents and explore structure-activity relationships (SAR).

Role in the Synthesis of Bioactive Molecules

The aminocyclohexanol scaffold is a key component in numerous compounds with therapeutic potential. For instance, derivatives of aminocyclohexanol have been investigated as:

  • NMDA Receptor Antagonists: For the treatment of chronic pain and neurodegenerative disorders.[2]

  • Kinase Inhibitors: In the development of targeted cancer therapies.[3]

  • CNS Modulators: For a variety of neurological and psychiatric conditions.[1]

Logical Relationship Diagram for Drug Development

G cluster_0 Functionalization cluster_1 Lead Generation & Optimization cluster_2 Therapeutic Applications Intermediate This compound OH_Func Hydroxyl Group Functionalization Intermediate->OH_Func NH_Func Amino Group Functionalization Intermediate->NH_Func Library Compound Library Synthesis OH_Func->Library NH_Func->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR CNS CNS Disorders SAR->CNS Pain Chronic Pain SAR->Pain Oncology Oncology SAR->Oncology

Caption: Drug development pathway utilizing the intermediate.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and its reagents. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical used.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. The robust and efficient synthesis via reductive amination, coupled with the numerous possibilities for further chemical modification, makes it an attractive building block for drug discovery programs. These application notes provide a solid foundation for the successful utilization of this important chemical entity in the pursuit of new and improved therapeutics.

References

  • Title: Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines - Green Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Reductive Amination, and How It Works - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive Amination - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach - PubMed Source: PubMed URL: [Link]

  • Title: Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed Source: PubMed URL: [Link]

Sources

Application Note: Strategic Synthesis of Neopentylamino Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In modern drug discovery, the neopentyl group (2,2-dimethylpropyl) is a privileged structural motif. Its incorporation into amine scaffolds often serves two critical medicinal chemistry objectives:

  • Metabolic Blockade: The gem-dimethyl group at the

    
    -position eliminates abstractable 
    
    
    
    -hydrogens, blocking oxidative deamination and significantly retarding
    
    
    -dealkylation by Cytochrome P450 enzymes.
  • Conformational Control: The steric bulk of the tert-butyl-like tail restricts bond rotation (the Thorpe-Ingold effect), potentially locking the molecule into a bioactive conformation and increasing lipophilicity (

    
    ) without adding hydrogen bond donors.
    

However, the very steric bulk that confers biological stability renders standard synthetic pathways—such as direct


 alkylation—ineffective. This guide details high-fidelity protocols to synthesize neopentylamino derivatives, bypassing the limitations of classical alkylation.

Strategic Analysis of Synthetic Routes

Direct alkylation of amines with neopentyl halides (e.g., neopentyl iodide) is generally contraindicated . The rate of


 substitution at a neopentyl center is approximately 

times slower than at a standard primary carbon due to severe steric shielding. Attempts often lead to elimination or rearrangement (Wagner-Meerwein) rather than substitution.

Therefore, we prioritize Reductive Amination and Amide Reduction .

Decision Matrix: Route Selection

RouteSelection Start Target: Neopentyl Amine Derivative Q1 Is the Nitrogen part of a heterocycle or acyclic? Start->Q1 Acyclic Acyclic Secondary/Tertiary Amine Q1->Acyclic Hetero N-Arylation of Neopentyl Amine Q1->Hetero Q2 Substrate Availability Acyclic->Q2 Method3 PROTOCOL 3: Buchwald-Hartwig Coupling Hetero->Method3 Aldehyde Pivalaldehyde Available Q2->Aldehyde Acid Pivalic Acid/Chloride Available Q2->Acid Method1 PROTOCOL 1: Ti(OiPr)4 Mediated Reductive Amination Aldehyde->Method1 Method2 PROTOCOL 2: Amide Reduction (Borane/LAH) Acid->Method2 Result Isolated Neopentyl Amine Method1->Result High Yield, Mild Method2->Result Robust, Harsh Reductant

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and target architecture.

Protocol 1: Titanium(IV)-Mediated Reductive Amination

The Gold Standard for Sterically Hindered Amines

Standard reductive amination conditions (e.g.,


 in DCE) often stall with pivalaldehyde due to the difficulty of forming the imine/iminium intermediate. Titanium(IV) isopropoxide (

)
acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Mechanism & Workflow

The reaction proceeds via a titanate-amine complex, which is subsequently reduced.[1]

TiMechanism Reagents Amine + Pivalaldehyde + Ti(OiPr)4 Complex Titanium-Hemiaminal Complex Reagents->Complex - iPrOH Imine Activated Imine Species Complex->Imine Lewis Acid Activation Reduction Add NaBH4 (in situ) Imine->Reduction Product Neopentyl Amine Reduction->Product

Figure 2: Mechanistic flow of Titanium-mediated reductive amination.

Detailed Methodology

Reagents:

  • Amine substrate (1.0 equiv)

  • Pivalaldehyde (Trimethylacetaldehyde) (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or Ethanol (absolute).

Step-by-Step Procedure:

  • Imine Formation (Anhydrous):

    • In a flame-dried flask under Argon, dissolve the amine (1.0 equiv) and pivalaldehyde (1.2 equiv) in anhydrous THF (0.2 M concentration).

    • Add

      
       (1.5 equiv) dropwise via syringe.
      
    • Observation: The solution may turn slightly yellow or hazy.

    • Stir at room temperature for 6–12 hours. (Note: For extremely hindered amines, mild heating to 40°C may be required, but RT is usually sufficient).

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add

      
       (1.5 equiv) portion-wise. (Caution: Hydrogen gas evolution).
      
    • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Workup (Critical Step - Emulsion Breaking):

    • The Challenge: Quenching Ti reactions with water creates a gelatinous

      
       emulsion that is impossible to filter.
      
    • The Solution: Add 10% aqueous NaOH or saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously for 1 hour until two distinct layers form and the solid titanium salts turn white/granular.

    • Filter through a Celite pad. Wash the pad with EtOAc.

    • Partition the filtrate, dry the organic layer over

      
      , and concentrate.
      

Validation:

  • 
     NMR will show the characteristic neopentyl methylene singlet around 
    
    
    
    2.2–2.5 ppm and the large tert-butyl singlet around
    
    
    0.9 ppm.

Protocol 2: Reduction of Pivalamides

The Robust Alternative

If the amine is valuable or the reductive amination fails, acylation with pivaloyl chloride followed by reduction is a high-yielding alternative.

Reagents:

  • Step 1: Pivaloyl chloride,

    
    , DCM.
    
  • Step 2: Borane-dimethylsulfide complex (

    
    ) or 
    
    
    
    .

Step-by-Step Procedure:

  • Acylation:

    • React the amine with pivaloyl chloride (1.1 equiv) and triethylamine (1.5 equiv) in DCM at 0°C.

    • Standard aqueous workup yields the stable pivalamide.

  • Reduction (Borane Method):

    • Dissolve the pivalamide in anhydrous THF.

    • Add

      
       (2.0–3.0 equiv) dropwise at 0°C.
      
    • Heat to reflux for 2–4 hours.

    • Quench: Cool to 0°C. Carefully add MeOH (gas evolution!).

    • Acid Hydrolysis (Essential): Add 1M HCl and reflux for 1 hour to break the boron-amine complex.

    • Basify with NaOH and extract with ether/EtOAc.

Protocol 3: Buchwald-Hartwig N-Arylation

Connecting Neopentyl Amines to Heterocycles

Once you have a neopentyl amine (primary), you often need to couple it to an aryl/heteroaryl halide. Due to the steric bulk of the neopentyl group, standard


 often fails. Palladium catalysis is required.[2]

Recommended Catalyst System:

  • Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 (for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS.

  • Solvent: Toluene or Dioxane (anhydrous).

Procedure:

  • Charge a vial with the Aryl Halide (1.0 equiv), Neopentyl amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add the Pd-Precatalyst (1–3 mol%).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous solvent (degassed).

  • Heat to 80–100°C for 4–16 hours.

Data Summary: Method Comparison

FeatureDirect AlkylationReductive Amination (Standard)Reductive Amination (Ti-Mediated)Amide Reduction
Yield < 10% (Elimination)20–40% (Stalled Imine)75–95% 80–95%
Steric Tolerance Very PoorLowHigh Very High
Step Count 111 (One-pot)2
Safety Profile High (Simple reagents)HighModerate (Ti waste)Low (Pyrophoric reductants)

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. Link

    • Foundational text for the Ti-medi
  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] Journal of Organic Chemistry. Link

    • Establishes the compatibility of Ti(OiPr)4 with borohydride reductants.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Authoritative guide on ligand selection for bulky amines.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

    • Provides the medicinal chemistry rationale for the metabolic stability of the neopentyl group.

Sources

Troubleshooting & Optimization

Separation of cis and trans isomers of 4-(Neopentylamino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of cis and trans isomers of 4-(Neopentylamino)cyclohexan-1-ol

Executive Summary

The separation of this compound isomers is a critical purification step in synthesizing kinase inhibitors and GPCR ligands. The steric bulk of the neopentyl group, combined with the polarity of the hydroxyl and amine functionalities, creates a unique separation challenge.

This guide addresses the purification of the thermodynamically stable trans-isomer (diequatorial conformation) from the cis-isomer (axial/equatorial mixture).

Module 1: Strategic Decision Making

Before initiating wet chemistry, determine your primary constraint: Purity vs. Scale .

SeparationStrategy Start Start: Crude Mixture (~60:40 trans:cis) ScaleCheck Scale of Operation? Start->ScaleCheck SmallScale < 500 mg (Analytical/Discovery) ScaleCheck->SmallScale LargeScale > 5 g (Process/Development) ScaleCheck->LargeScale MethodA Flash Chromatography (Silica + Amine Modifier) SmallScale->MethodA Primary Choice Derivatization Fallback: Derivatization (Boc-protection -> Sep -> Deprotect) SmallScale->Derivatization If Resolution < 1.5 LargeScale->MethodA Only for Final Polish MethodB Fractional Crystallization (Solvent/pH Controlled) LargeScale->MethodB High Yield/Low Cost

Figure 1: Decision tree for selecting the optimal separation methodology based on operational scale.

Module 2: Crystallization (Process Scale)

User Query: "I have 20g of crude material. Chromatography is too expensive. How do I crystallize the trans isomer?"

Technical Insight: The trans-isomer of 1,4-disubstituted cyclohexanes typically adopts a diequatorial conformation, leading to a flatter molecular profile and higher lattice energy (higher melting point) compared to the cis-isomer. The bulky neopentyl group exacerbates this difference, making the trans-isomer significantly less soluble in non-polar solvents.

Protocol: Solvent-Controlled Crystallization

Reagents: Ethyl Acetate (EtOAc), Heptane, Isopropyl Alcohol (IPA).

  • Dissolution: Dissolve the crude amino-alcohol in the minimum amount of hot EtOAc (approx. 60°C).

    • Note: If the material does not dissolve fully, add small aliquots of IPA (up to 10% v/v) to break hydrogen bonding networks.

  • Nucleation: Allow the solution to cool to room temperature (25°C) over 2 hours with gentle stirring (100 RPM).

  • Anti-Solvent Addition: Dropwise add Heptane (ratio 1:1 vs EtOAc) to the cloud point.

  • Maturation: Cool the slurry to 0–5°C and hold for 4 hours.

  • Filtration: Filter the white precipitate.[1] The filter cake is predominantly the trans-isomer .

  • Validation: The mother liquor will be enriched in the cis-isomer (oily residue).

Troubleshooting Table: Crystallization
SymptomRoot CauseResolution
Oiling Out Impurity profile too high or cooling too fast.Re-heat and add seed crystals of pure trans isomer at the cloud point.
Low Yield Product too soluble in EtOAc.Switch solvent system to Acetone (hot)

Cool to -10°C . Acetone is historically proven for aminocyclohexanol derivatives [1].
Gel Formation Hydrogen bonding network.Add 1% Methanol to the crystallization solvent to disrupt non-crystalline aggregates.
Module 3: Chromatography (Purification & Analysis)

User Query: "My peaks are tailing badly on silica, and I can't distinguish cis from trans."

Technical Insight: Secondary amines interact strongly with the acidic silanols on silica gel, causing peak broadening (tailing). Furthermore, the elution order is dictated by polarity:

  • Trans (Diequatorial): Generally less polar

    
     Elutes FIRST  (Normal Phase).
    
  • Cis (Axial/Equatorial): Generally more polar

    
     Elutes SECOND  (Normal Phase).
    
Protocol: Amine-Modified Flash Chromatography

Stationary Phase: Spherical Silica (20–40 µm).

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

    • Critical Additive: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH).

    • Why? The base competes for silanol sites, "capping" them and allowing the amine product to elute as a sharp band.

  • Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Ramp: 0% to 10% MeOH over 15 Column Volumes (CV).

  • Detection: Ninhydrin stain (stains amines red/purple) or UV at 210 nm (weak absorption; rely on stain or ELSD).

Protocol: Analytical HPLC (Reverse Phase)

For quantifying the isomeric ratio (dr):

  • Column: C18 (high pH stable, e.g., XBridge or Gemini).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Organic: Acetonitrile.[2]

  • Logic: At pH 10, the amine is neutral (unprotonated), improving peak shape and retention. The trans-isomer (more hydrophobic surface area) typically elutes AFTER the cis-isomer in Reverse Phase [2].

Module 4: Derivatization (The "Nuclear Option")

User Query: "Direct separation failed. The isomers co-elute. What now?"

Technical Insight: If the free amine/alcohol interaction prevents separation, mask the amine. The neopentyl group is bulky, but the nitrogen is still nucleophilic.

Workflow:

  • Protection: React crude mixture with Boc₂O (di-tert-butyl dicarbonate) and weak base.

    • Result: 4-(N-Boc-neopentylamino)cyclohexan-1-ol.

  • Separation: The Boc group adds significant lipophilicity and removes the basicity. The cis and trans Boc-derivatives usually have vastly different Rf values on silica (EtOAc/Hexane systems).

  • Deprotection: Treat the isolated trans-Boc intermediate with 4M HCl in Dioxane.

  • Neutralization: Freebase with NaOH to recover pure trans-4-(neopentylamino)cyclohexan-1-ol.

Visualizing the Mechanism

The following diagram illustrates the stereochemical basis for the separation logic.

Stereochemistry cluster_trans Trans-Isomer (Thermodynamic) cluster_cis Cis-Isomer (Kinetic) T_Conf Conformation: Diequatorial (Chair) T_Prop Properties: - Planar topology - Higher Packing Efficiency - Lower Polarity T_Conf->T_Prop T_Result Outcome: Crystallizes First Elutes First (Silica) T_Prop->T_Result C_Conf Conformation: Axial/Equatorial (Chair) C_Prop Properties: - Bent topology - 1,3-Diaxial Strain - Higher Polarity C_Conf->C_Prop C_Result Outcome: Remains in Mother Liquor Elutes Second (Silica) C_Prop->C_Result

Figure 2: Structure-property relationships driving the separation of cyclohexane derivatives.

References
  • BenchChem. (2025).[3] Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. Retrieved from

  • Sielc Technologies. (n.d.). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Retrieved from

  • Patent EP0909753B1. Process for the preparation of trans-4-aminocyclohexanol. (1999). Describes the fractional crystallization of acetamidocyclohexanol derivatives. Retrieved from

  • Patent US3880925A. Separation and purification of cis and trans isomers. (1975). Details the solubility differences of cyclohexane diamine salts, analogous to amino-alcohols. Retrieved from

Sources

Technical Support Center: Purification of Neopentylamino Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of neopentylamino cyclohexanol derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and in-depth protocols in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can overcome common and complex purification challenges.

Part 1: Foundational Purification Strategies & Common Issues

This section addresses initial challenges and strategic decisions you'll face when purifying neopentylamino cyclohexanol derivatives.

FAQ 1: What are the most common impurities I should expect, and how do they influence my choice of purification method?

Answer: The most common impurities in the synthesis of neopentylamino cyclohexanol derivatives typically include unreacted starting materials (e.g., cyclohexanone, neopentylamine), reaction by-products (such as from self-condensation of cyclohexanone), and residual catalysts or reagents.[1][2] The nature of these impurities is critical in selecting an appropriate purification strategy.

  • Non-volatile impurities and salts: These are often best removed by distillation of the product (if thermally stable) or by liquid-liquid extraction during the work-up phase.

  • Structurally similar by-products: Isomers or compounds with similar polarity to your target molecule often require high-resolution techniques like column chromatography for effective separation.[3]

  • Residual starting materials: If there is a significant difference in boiling points, fractional distillation can be effective.[4] Otherwise, chromatography is the preferred method.

The flowchart below outlines a general decision-making process for selecting a primary purification technique.

G cluster_0 Initial Assessment cluster_1 Purification Pathways Start Crude Product Mixture Thermal_Stability Is the compound thermally stable? Start->Thermal_Stability Extraction Liquid-Liquid Extraction (Work-up step) Start->Extraction Always consider as first step Impurity_Volatility Are impurities non-volatile? Thermal_Stability->Impurity_Volatility Yes Chromatography Column Chromatography Thermal_Stability->Chromatography No Distillation Vacuum Distillation Impurity_Volatility->Distillation Yes Impurity_Volatility->Chromatography No Recrystallization Recrystallization Distillation->Recrystallization If solid & >95% pure Chromatography->Recrystallization If solid & >95% pure

Caption: Decision tree for selecting a primary purification method.

Part 2: Troubleshooting Column Chromatography

Column chromatography is a cornerstone of purification for amino alcohol derivatives. However, the basic amino group presents unique challenges.

FAQ 2: My neopentylamino cyclohexanol derivative is streaking badly or showing significant tailing on a silica gel column. What's causing this and how do I fix it?

Answer: This is the most common issue when purifying amines on standard silica gel. The problem arises from the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and streaking.[5]

There are several effective strategies to counteract this:

  • Use a Modified Eluent: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. This modifier competes with your compound for the acidic sites on the silica, thus improving elution and peak shape.[5]

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent system (e.g., Hexane/Ethyl Acetate). This is highly effective for most amines.

    • Ammonia: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be used.[5]

  • Change the Stationary Phase: If modifying the eluent isn't sufficient, consider an alternative to silica gel.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Basic alumina is generally the top choice for amines.[5]

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a polar mobile phase (e.g., water/acetonitrile with a buffer) can provide excellent separation.[5]

The diagram below illustrates the workflow for troubleshooting this common issue.

Caption: Workflow for troubleshooting amine tailing in column chromatography.

Table 1: Comparison of Stationary Phases for Amino Alcohol Purification
Stationary PhaseMobile Phase TypeAdvantagesDisadvantages
Silica Gel Normal Phase (e.g., Hexane/EtOAc)Inexpensive, widely available, good for separating less polar compounds.Acidic surface causes tailing with basic compounds; requires basic additives.[5]
Alumina (Basic) Normal Phase (e.g., Hexane/EtOAc)Ideal for basic compounds like amines, eliminates tailing.[5]Can be more reactive, potentially degrading sensitive compounds.
Reverse-Phase (C18) Reverse Phase (e.g., ACN/H₂O)Excellent for separating polar compounds, highly reproducible.Requires buffered mobile phases; compound must be soluble in the mobile phase.[5]

Part 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially after an initial chromatographic separation.

FAQ 3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when your compound separates from the solution as a supercooled liquid or oil, rather than forming a solid crystal lattice.[6] This is common if the solution is too concentrated, the compound has a low melting point, or the solvent's boiling point is too high.[5][6]

Here are proven methods to resolve this issue:

  • Add More Solvent: The most common cause is supersaturation. Add more of the hot crystallization solvent to dissolve the oil completely, then allow it to cool again, much more slowly.[6]

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Only after it has reached room temperature should you move it to an ice bath.[7]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This provides a perfect template for crystal lattice formation.[6]

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve your compound when hot but poorly when cold.[8][9] If your compound is oiling out from a non-polar solvent, try a slightly more polar one, or a mixed system where you dissolve in a good solvent and slowly add an anti-solvent until turbidity appears, then heat to clarify and cool slowly.

Part 4: Advanced Purification - Chiral Separation

For pharmaceutical applications, separating enantiomers is often a regulatory and therapeutic necessity.[10] Neopentylamino cyclohexanol derivatives often contain multiple stereocenters, making chiral separation critical.

FAQ 4: My chiral HPLC method is showing poor or no resolution of enantiomers. What are the key parameters to optimize?

Answer: Chiral separation is highly sensitive and depends on creating a transient diastereomeric complex between your analyte and the chiral stationary phase (CSP).[11] If you're not seeing separation, a systematic optimization of the column, mobile phase, and additives is required.

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor. For amino alcohols, polysaccharide-based CSPs (e.g., those based on amylose or cellulose derivatives) are often the most successful.[11][12][13] If one type of polysaccharide column (e.g., cellulose-based) fails, an alternative (e.g., amylose-based) may provide the necessary selectivity.[11]

  • Mobile Phase Optimization:

    • Normal Phase (NP): This is the most common starting point. The mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). The ratio is crucial; small changes in the alcohol percentage can dramatically affect resolution.[12]

    • Additives: For basic amino alcohols in normal phase, adding a basic additive like diethylamine (DEA) or ethanolamine (0.1-0.5%) to the mobile phase is often essential. This improves peak shape and can enhance chiral recognition.[12]

    • Reversed-Phase (RP) and Polar Organic Modes: Don't neglect these modes. Some CSPs work well with acetonitrile/water or pure methanol/ethanol mobile phases. Sometimes a separation that is impossible in NP is easily achieved in RP.[11]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the column at a lower (e.g., 15°C) or higher (e.g., 40°C) temperature, as this can sometimes invert or improve selectivity.

  • Derivatization: If all else fails, consider derivatizing your amino alcohol. Attaching a chromophore or a group that can participate in π-π stacking (e.g., using FMOC-Cl or Marfey's reagent) can enhance its interaction with the CSP.[12] Derivatization with a chiral reagent like Marfey's creates diastereomers that can often be separated on a standard achiral C18 column.[12]

Table 2: Key Parameters for Chiral HPLC Method Development
ParameterStarting PointOptimization StrategyRationale
Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)Screen columns with different polysaccharide backbones and selectors.[11][13]The 3D structure of the CSP is the primary driver of chiral recognition.[11]
Mobile Phase Mode Normal Phase (Hexane/IPA)Systematically screen Normal, Reversed, and Polar Organic modes.[11]Analyte-CSP interactions are highly dependent on the solvent environment.
Mobile Phase Additive 0.1% DEA (for NP) or 0.1% TFA (for RP)Vary the concentration and type of additive (e.g., DEA, TEA, TFA, FA).[11][12]Additives modify both the analyte and stationary phase surface, affecting interaction.
Temperature Ambient (25°C)Test at lower (15°C) and higher (40°C) temperatures.Changes the kinetics and thermodynamics of binding to the CSP.

Part 5: Detailed Experimental Protocols

Protocol 1: Column Chromatography with Triethylamine-Modified Eluent

This protocol describes the purification of a neopentylamino cyclohexanol derivative using silica gel with a TEA-modified mobile phase to prevent tailing.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of your starting eluent (e.g., 99:1 Hexane/Ethyl Acetate + 0.5% TEA). Swirl to create a homogenous slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with your starting solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 1% to 5% to 10%). Crucially, maintain the 0.5% TEA concentration in all prepared mobile phase mixtures.

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Small-Scale Recrystallization Solvent Screening

This protocol helps you quickly identify a suitable solvent for recrystallization.[6]

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., heptane, toluene, ethyl acetate, ethanol, water) dropwise, up to about 0.5 mL. A good solvent should not dissolve the compound at room temperature.[6]

  • Hot Test: Gently heat the test tubes that showed poor solubility. A suitable solvent will dissolve the compound completely when hot or boiling.[8]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. A good solvent will result in the formation of a healthy amount of crystals.[6]

  • Selection: Choose the solvent that provides the best balance of low solubility at cold temperatures and high solubility at hot temperatures, leading to good crystal recovery.

References

  • BenchChem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Karlsson, A., & Aspegren, A. (2000). Enantiomeric separation of amino alcohols on protein phases using statistical experimental design. A comparative study. Journal of Chromatography A, 866(1), 15–23. [Link]

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Amino-2-methylisophthalonitrile by Recrystallization.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • Imtakt. (n.d.). Amino Acid Isomer Separation Using the Intrada Amino Acid Column.
  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
  • Waters. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Cytiva. (n.d.). Protein purification troubleshooting guide.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Wikipedia. (n.d.). Cyclohexanol.
  • Google Patents. (2004). US20040106818A1 - Process for the preparation of cyclohexanol derivatives.
  • Čes. a slov. Farm. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • Google Patents. (2001). WO2001047845A1 - Process for the preparation of cyclohexanol.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Google Patents. (1991). US5043466A - Preparation of cyclohexanol derivatives and novel thioamide intermediates.
  • ResearchGate. (2020, May 3). How do I separate cyclohexanol impurity?
  • MDPI. (2021, January 28). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.
  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Google Patents. (1968). GB1104160A - Purification of impure cyclohexanone-cyclohexanol mixtures.
  • ResearchGate. (n.d.). Synthesis of Cyclohexanol Derivatives by Zirconocene-Mediated Ring-Contraction Reactions of Seven-Membered Cyclic Enol Ethers | Request PDF.
  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF.
  • Google Patents. (n.d.). US2927944A - Process for separation of cyclohexanol and cyclohexanone.
  • Semantic Scholar. (1969, April 1). Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone.
  • Google Patents. (2003). US20030092772A1 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the HPLC Separation of Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The separation of aminocyclohexanol isomers—encompassing both diastereomers (cis/trans) and enantiomers—presents a significant analytical challenge due to their high polarity, structural similarity, and lack of a native UV chromophore. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography. We delve into the underlying separation mechanisms, explain the causal relationships behind methodological choices, and provide actionable, field-proven protocols to empower researchers in drug development and chemical analysis to achieve robust and reliable separations.

Chapter 1: The Fundamental Analytical Challenge

Aminocyclohexanol and its isomers are important building blocks in medicinal chemistry. However, their analysis is far from trivial. Effective separation is complicated by a combination of inherent physicochemical properties:

  • High Polarity: The presence of both an amino (-NH2) and a hydroxyl (-OH) group makes these molecules highly polar. This leads to poor retention on traditional reversed-phase C18 columns, which separate compounds based on hydrophobicity.[1]

  • Lack of Chromophore: The simple cycloaliphatic structure lacks conjugated double bonds, meaning the molecule does not absorb ultraviolet (UV) light. This necessitates either the use of universal detectors like mass spectrometry (MS) or chemical modification (derivatization) to introduce a UV-active or fluorescent tag.[2]

  • Stereoisomerism: Aminocyclohexanol isomers exist as diastereomers (e.g., cis-4-aminocyclohexanol and trans-4-aminocyclohexanol), which have different spatial arrangements and thus different physical properties. They also exist as enantiomers (non-superimposable mirror images), which have identical physical properties in a non-chiral environment and require specialized chiral selectors for separation.[3]

Chapter 2: HPLC Separation Modes: A Comparative Analysis

Choosing the correct HPLC mode is the most critical decision in developing a separation method for these isomers. The selection depends entirely on the analytical goal: are you separating diastereomers (cis/trans) or enantiomers?

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity, with more hydrophobic compounds being retained longer on a non-polar stationary phase (like C18).[4]

  • Principle & Causality: For aminocyclohexanol, this mode is counterintuitive due to the molecule's polarity. However, it can be effective for separating diastereomers . The cis and trans isomers have different three-dimensional structures, which results in slight differences in their polarity and interaction with the stationary phase. Generally, the isomer that can adopt a more compact or less polar conformation (often the trans isomer) will have a slightly longer retention time than its more polar counterpart.[5]

  • Application & Methodology: This mode is exclusively for separating diastereomers like cis/trans isomers. To achieve adequate retention, mobile phases typically require high aqueous content and additives like trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine group, which reduces the analyte's overall polarity and improves peak shape.[6] A standard C18 column can be effective for quantifying cis and trans isomers when using a mobile phase gradient of acetonitrile and water containing 0.1% TFA.[7] Specialized reverse-phase columns with low silanol activity or alternative chemistries are also available.[8]

  • Limitations: The primary limitation is insufficient retention. For highly polar isomers or complex mixtures, achieving baseline separation without derivatization can be difficult.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the "reversed" of reversed-phase and is the premier technique for retaining and separating very polar compounds.

  • Principle & Causality: In HILIC, a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) is used with a mobile phase high in organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[9] The water and buffer salts form a semi-immobilized, water-enriched layer on the surface of the stationary phase. Polar analytes like aminocyclohexanol partition into this aqueous layer and are retained. The elution order is generally from least polar to most polar—the opposite of RP-HPLC.[10] The retention mechanism is a combination of partitioning, adsorption, and weak electrostatic interactions.[11][12]

  • Application & Methodology: HILIC is an excellent choice for enhancing the retention of all aminocyclohexanol isomers, making it suitable for separating both cis/trans diastereomers with potentially greater resolution than RP-HPLC. By adjusting the mobile phase—specifically the buffer concentration and pH—one can manipulate the electrostatic interactions between the analyte and the stationary phase to fine-tune selectivity.[9]

  • Advantages: HILIC provides significantly improved retention for polar analytes and uses mobile phases that are highly compatible with mass spectrometry, leading to enhanced sensitivity.[10]

Chiral Chromatography

When the goal is to separate enantiomers, a chiral stationary phase (CSP) is non-negotiable.

  • Principle & Causality: Enantiomers have identical physical properties and cannot be separated on achiral columns. A CSP creates a chiral environment within the column.[13] Separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[3] These complexes have different energies of formation and stability, causing one enantiomer to be retained longer than the other.

  • Application & Methodology: This is the only direct HPLC method for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and versatile.[14] Method development often involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic modes).[15] For underivatized amines, normal-phase conditions (e.g., hexane/isopropanol) are common.[14]

  • Key Consideration: The selection of a suitable CSP can be an empirical process, often guided by the analyte's structure and previous successful separations of similar compounds.[15]

Chapter 3: Enhancing Detectability: The Role of Pre-Column Derivatization

Given that aminocyclohexanol lacks a chromophore, derivatization is often essential for sensitive detection by UV or fluorescence detectors.

Rationale: Derivatization involves a chemical reaction to attach a tag to the analyte that is easily detectable. For amines, this is a standard and robust procedure.[2]

Focus Reagent: 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) NBD-Cl is an excellent derivatizing reagent for this application.

  • Versatility: It reacts with both primary and secondary amines.[16]

  • Stability: The resulting NBD-amine derivatives are highly stable.

  • Detection: The derivatives are intensely colored and highly fluorescent, allowing for detection by both UV-Vis (around 465-485 nm) and fluorescence detectors (emission ~535 nm), which provides superior sensitivity.[16][17]

The derivatization reaction is a nucleophilic substitution performed under alkaline conditions (pH 9-11), where the amine attacks the electron-deficient benzofurazan ring, displacing the chloride.

Experimental Protocol: Pre-Column Derivatization with NBD-Cl

This protocol is a self-validating system for robustly derivatizing aminocyclohexanol isomers prior to HPLC analysis.

  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with sodium hydroxide.

    • NBD-Cl Solution: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Sample Preparation:

    • Dissolve the aminocyclohexanol isomer standard or sample in the 0.1 M borate buffer (pH 9.5) to a final concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 100 µL of the sample solution with 100 µL of the NBD-Cl solution.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes. The reaction should be performed in the dark (e.g., by wrapping the tubes in aluminum foil).

  • Reaction Termination & Final Preparation:

    • After incubation, cool the mixture to room temperature.

    • Add 50 µL of 0.1 M hydrochloric acid (HCl) to neutralize the excess base and stop the reaction.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

Chapter 4: Method Selection and Data Comparison

The optimal HPLC strategy depends on the specific isomers you need to separate. The following flowchart and tables provide a guide for method selection and a summary of successful experimental conditions reported in the literature.

Method Selection Flowchart

MethodSelection start Analytical Goal: Separate Aminocyclohexanol Isomers q1 Are you separating enantiomers? start->q1 q2 Are you separating diastereomers (cis/trans)? q1->q2 No chiral Use Chiral Chromatography with a Chiral Stationary Phase (CSP) q1->chiral Yes rp_or_hilic Use Achiral Chromatography q2->rp_or_hilic Yes q3 Is retention on a C18 column poor? rp_or_hilic->q3 hilic Use Hydrophilic Interaction Liquid Chromatography (HILIC) q3->hilic Yes rp Use Reversed-Phase (RP-HPLC) q3->rp No

Caption: Decision tree for selecting the appropriate HPLC method.

Comparative Summary of HPLC Methodologies
ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Chiral Chromatography
Primary Mechanism Hydrophobic InteractionsPartitioning into an aqueous layerFormation of transient diastereomeric complexes
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Diol, Zwitterionic)Chiral Selector (e.g., Polysaccharide)
Best For Separating Diastereomers (cis/trans)Diastereomers (cis/trans)Enantiomers
Analyte Elution Order Polar to Non-polarNon-polar to PolarDepends on specific analyte-CSP interaction
Pros Widely available columns, robust methodsExcellent retention for polar analytes, MS-friendlyThe only direct method for enantioseparation
Cons Poor retention for aminocyclohexanolLonger column equilibration timesMethod development can be empirical, expensive columns
Published HPLC Conditions for Aminocyclohexanol Isomer Separation
Isomers SeparatedHPLC ModeColumnMobile PhaseDerivatizationReference
cis/trans-4-AminocyclohexanolRP-HPLCC18Gradient of Acetonitrile and Water with 0.1% TFANot specified (monitoring reaction)[7]
4-Aminocyclohexanol (unspecified isomers)RP-HPLCNewcrom R1Acetonitrile, Water, and Phosphoric AcidNone[8]
cis/trans-4-AminocyclohexanolHILIC(Not specified)(Not specified)NBD-Cl[18]
Chiral Amines (general)Chiral NP-HPLCPolysaccharide-based CSPsIsopropanol/Hexane (isocratic)NBD-Cl[14]

Chapter 5: Detailed Experimental Protocol: RP-HPLC for cis/trans Isomers

This protocol provides a robust, self-validating workflow for the separation of cis- and trans-4-aminocyclohexanol using standard reversed-phase HPLC instrumentation.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) h1 Equilibrate C18 Column (e.g., 95% A, 5% B) p1->h1 p2 Prepare Sample (Dissolve in Mobile Phase A) h2 Inject Sample p2->h2 h1->h2 h3 Run Gradient Elution h2->h3 d1 Detect Analytes (e.g., ELSD or MS) h3->d1 d2 Integrate Peaks & Quantify d1->d2

Caption: General workflow for RP-HPLC analysis of aminocyclohexanol.

Step-by-Step Methodology
  • Instrumentation and Consumables:

    • HPLC system with a gradient pump and autosampler.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as UV detection is not feasible for the underivatized compound.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water. Degas the solution.

    • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation:

    • Prepare a stock solution of the cis/trans aminocyclohexanol mixture at 1 mg/mL in Mobile Phase A.

    • Dilute as necessary to fall within the detector's linear range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 50 50
      16.0 95 5

      | 20.0 | 95 | 5 |

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers. The more polar cis isomer is expected to elute first.

    • Integrate the peak areas to determine the relative ratio of the isomers in the sample.

Conclusion

The successful HPLC separation of aminocyclohexanol isomers is an achievable goal when the analytical strategy is correctly aligned with the isomers of interest. For diastereomeric (cis/trans) separations, both Reversed-Phase HPLC with ion-pairing agents and HILIC offer viable pathways, with HILIC providing superior retention for these highly polar analytes. For the separation of enantiomers, Chiral Chromatography is the only effective direct approach. Due to the lack of a native chromophore, pre-column derivatization with a reagent like NBD-Cl is a highly recommended and robust strategy for enabling sensitive UV or fluorescence detection. By understanding the fundamental principles of each chromatographic mode and systematically applying the protocols outlined in this guide, researchers can develop reliable methods for the accurate quantification and analysis of aminocyclohexanol isomers.

References

Sources

Metabolic stability of neopentylamino vs ethylamino scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, DMPK Division Subject: Metabolic Stability of Neopentylamino vs. Ethylamino Scaffolds

Executive Summary

In medicinal chemistry, the modulation of alkylamine side chains is a critical strategy for optimizing pharmacokinetic (PK) profiles. This guide compares the metabolic stability of ethylamino (linear) and neopentylamino (branched) scaffolds.

The Verdict: The neopentylamino scaffold generally exhibits superior metabolic stability compared to the ethylamino scaffold.

  • Ethylamino: Highly susceptible to N-dealkylation via Cytochrome P450 (CYP450)-mediated

    
    -carbon hydroxylation.
    
  • Neopentylamino: Resists this pathway due to significant steric hindrance imposed by the tert-butyl group, which occludes the

    
    -methylene protons from the CYP450 heme-iron-oxo active center.
    

Part 1: Mechanistic Deep Dive

To understand the stability difference, we must look beyond the chemical structure and into the enzymatic active site. The primary clearance mechanism for alkylamines is oxidative N-dealkylation.

The Ethyl Liability: Accessibility

The ethyl group (


) is a metabolic "soft spot."
  • Mechanism: CYP450 enzymes abstract a hydrogen atom from the carbon

    
     to the nitrogen.
    
  • Causality: The ethyl group is sterically unencumbered. The small size allows the

    
    -methylene (
    
    
    
    ) to align perfectly with the high-valent oxo-heme species (Compound I) of the CYP450 enzyme.
  • Outcome: Formation of an unstable carbinolamine intermediate, which spontaneously collapses into acetaldehyde and the dealkylated amine.

The Neopentyl Shield: Steric Occlusion

The neopentyl group (


) also possesses 

-hydrogens, yet it is metabolically robust.
  • The Misconception: It is often assumed neopentyl is stable because it lacks

    
    -hydrogens (preventing elimination). While true, the primary protection against N-dealkylation is steric .
    
  • Mechanism: The bulky tert-butyl group adjacent to the

    
    -methylene creates a "steric umbrella."
    
  • Causality: This bulk prevents the enzyme from achieving the close proximity required (approx. 3 Å) for hydrogen abstraction at the

    
    -carbon. The enzyme simply cannot fit the substrate into the catalytic pocket in the correct orientation to oxidize the 
    
    
    
    -CH2.
Visualization: CYP450 Interaction Logic

Metabolic_Pathway cluster_Ethyl Ethylamino Scaffold (Unstable) cluster_Neopentyl Neopentylamino Scaffold (Stable) CYP CYP450 (Heme-Oxo) Complex_E Enzyme-Substrate Complex (Sterically Accessible) CYP->Complex_E Alpha-C Alignment Complex_N Steric Clash (No H-Abstraction) CYP->Complex_N t-Butyl Blockade Ethyl R-NH-CH2-CH3 Ethyl->CYP Binding Carbinol Carbinolamine (Unstable Intermediate) Complex_E->Carbinol Hydroxylation Product_E R-NH2 + Acetaldehyde (Metabolized) Carbinol->Product_E Spontaneous Cleavage Neopentyl R-NH-CH2-C(CH3)3 Neopentyl->CYP Binding Attempt Product_N Parent Compound (Intact) Complex_N->Product_N Metabolic Resistance

Figure 1: Mechanistic comparison of CYP450 interaction. The ethyl scaffold allows alignment for oxidation, while the neopentyl scaffold creates a steric clash that preserves the molecule.

Part 2: Experimental Validation (Self-Validating Protocol)

As a scientist, you should not rely solely on theoretical stability. You must validate it using a Microsomal Stability Assay . This protocol is designed to be self-validating by including both positive controls (high clearance) and negative controls (low clearance).

Protocol: Microsomal Stability Assay (Human/Rat Liver Microsomes)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the test compounds.

Reagents:

  • Liver Microsomes (HLM or RLM) at 20 mg/mL protein.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer.

  • Pre-incubation: Spike test compound (final conc. 1 µM) into the microsomal mix. Equilibrate at 37°C for 5 minutes.

    • Why? To prevent "cold shock" kinetics and assess non-NADPH stability.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile containing the Internal Standard.

    • Why? Precipitates proteins and stops metabolism instantly.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Visualization: Experimental Workflow

Assay_Workflow cluster_Sampling Kinetic Sampling Loop Start Start: Microsome Prep (0.5 mg/mL) Spike Spike Test Compound (1 µM) Start->Spike PreWarm Pre-incubation (37°C, 5 min) Spike->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate Sample Aliquot Removal (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench in ACN + IS (Stop Reaction) Sample->Quench At each timepoint Analyze LC-MS/MS Analysis (% Remaining vs Time) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay, ensuring rigorous data generation.

Part 3: Data Interpretation & Comparison

When analyzing your LC-MS/MS data, you will typically observe a first-order decay for ethyl-substituted amines, whereas neopentyl amines will show a flat or shallow slope.

Comparative Performance Metrics:

FeatureEthylamino ScaffoldNeopentylamino ScaffoldImpact on Drug Design
Metabolic Soft Spot High (

-C hydroxylation)
Low (Sterically blocked)Neopentyl extends

.
Lipophilicity (LogP) LowerHigher (+

1.5 LogP units)
Neopentyl increases permeability but may increase non-specific binding.
Intrinsic Clearance (

)
Typically High (> 50 µL/min/mg)Typically Low (< 10 µL/min/mg)Neopentyl reduces first-pass effect.
Major Metabolite Dealkylated Amine + AcetaldehydeParent (Unchanged) or distal oxidationNeopentyl maintains active drug levels.

Scientific Insight: While neopentyl improves metabolic stability, be cautious of the "Lipophilicity Tax." The addition of the tert-butyl group significantly increases LogP. While this stops metabolism, it can lead to solubility issues or hERG channel inhibition. A balanced approach (e.g., using polar neopentyl isosteres like 3,3-dimethyl-oxetane) is often the next step in optimization.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec.

  • Barnes, B. J., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine MPS1 Inhibitors.[1] ACS Medicinal Chemistry Letters.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Neopentylamino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(Neopentylamino)cyclohexan-1-ol. As a substituted cyclohexanol derivative containing a secondary amine, this compound requires careful handling and adherence to established hazardous waste protocols. This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety standards to ensure operational integrity and regulatory compliance.

Hazard Assessment and Characterization

While a specific SDS for this compound is not publicly available, we can infer its potential hazards based on its structural components: a cyclohexanol ring and a neopentylamino group.

  • Cyclohexanol Moiety: Cyclohexanol itself is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[1][2][3][4]

  • Amine Group: Amines can be corrosive and irritating to the skin, eyes, and respiratory system.[5][6] For example, the related compound Cyclohexylamine is flammable, corrosive, and causes severe skin burns and eye damage.[6]

  • Analogous Compounds: A structurally similar compound, 1-((Neopentylamino)methyl)cyclohexan-1-ol, is classified with hazard statements indicating it causes skin and eye irritation.[7]

Potential Hazard Basis of Assessment Recommended Precaution
Skin/Eye Irritation Analogous compound data and properties of amine/cyclohexanol groups.[5][7]Wear nitrile gloves, safety glasses/goggles, and a lab coat.
Respiratory Irritation Potential for vapor/aerosol generation; properties of parent structures.[8]Handle exclusively within a certified chemical fume hood.
Harmful if Swallowed/Inhaled Toxicity data for cyclohexanol and related amines.[6][8]Avoid ingestion and inhalation; use appropriate engineering controls.
Combustibility Cyclohexanol is a combustible liquid.[2][4]Keep away from heat, sparks, and open flames.

Regulatory Framework: The "Cradle-to-Grave" Mandate

All laboratory waste is governed by strict federal and local regulations. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[9][10] RCRA establishes a "cradle-to-grave" system for tracking hazardous waste from its point of generation to its final disposal.[10] Improper disposal can lead to significant environmental contamination, substantial fines, and potential penalties.[9]

Key tenets of RCRA compliance for laboratories include:

  • Prohibition of sewer or trash disposal for hazardous chemicals.[9][11]

  • Mandatory documentation of all waste generated.[9]

  • Proper training for all personnel who generate hazardous waste.[9][11]

  • Adherence to specific procedures for waste accumulation, labeling, and storage.[12]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to ensure the safe and compliant disposal of this compound.

G cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Accumulation & Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in Fume Hood A->B C Step 3: Characterize Waste (Solid vs. Liquid, Contaminants) B->C D Step 4: Segregate Waste Isolate from incompatible materials (e.g., strong oxidizers). C->D E Step 5: Select Container Chemically compatible, leak-proof, good condition. The original container is often best. D->E F Step 6: Label Container Attach 'Hazardous Waste' tag BEFORE adding waste. E->F G Step 7: Transfer Waste Use a funnel. Do not overfill (<90% capacity). Securely cap. F->G H Step 8: Complete Label List all components and percentages. Date the container. G->H I Step 9: Store in SAA Place in designated, labeled Satellite Accumulation Area with secondary containment. H->I J Step 10: Arrange Pickup Contact institution's EHS/EH&S department for disposal. I->J

Caption: Disposal workflow for this compound.

Detailed Procedural Steps

Phase 1: Preparation and Segregation

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical splash goggles, a lab coat, and chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Engineering Controls: All transfers of this compound waste must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[13]

  • Waste Characterization: Identify the physical state of the waste (solid or liquid). Note any solvents or other chemicals mixed with the primary compound, as these must also be declared on the waste label.

  • Segregation: Do not mix this waste with other chemical waste streams. Based on its structure, it should be kept separate from strong oxidizing agents, with which it could react violently.[14][15] Store it with other organic bases or in its own designated secondary container.

Phase 2: Containment and Labeling

  • Container Selection: The waste container must be in good condition, free of leaks, and made of a material compatible with the chemical.[11][16] The best choice is often the original product container.[11] If that is unavailable, a clean, dry, high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. Acids and bases should not be stored in metal containers.[17]

  • Initial Labeling: Before adding any waste, affix your institution's official hazardous waste tag to the container.[16] This is a critical step to ensure the container is never unidentified.

  • Waste Transfer: Carefully transfer the waste into the labeled container, using a funnel to prevent spills. Fill the container to no more than 90% of its capacity to allow for vapor expansion.[17] Securely cap the container immediately after the transfer. Containers must be kept closed at all times except when adding or removing waste.[11][16]

Phase 3: Accumulation and Disposal

  • Complete the Label: Clearly and legibly fill out the hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[14]

    • A complete list of all components by percentage, including solvents.[14]

    • The associated hazards (e.g., Irritant, Harmful, Combustible).[14]

    • The date accumulation started.[14]

  • Storage in a Satellite Accumulation Area (SAA): Place the sealed and labeled container in your laboratory's designated SAA.[14] The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][17] The container should be placed within a secondary containment bin to prevent spills from spreading.[16][17]

  • Arrange for Final Disposal: Contact your institution's Environmental Health and Safety (EHS or EH&S) department or your designated waste broker to schedule a pickup.[10][11] Do not allow waste to accumulate in the lab for more than six to twelve months, depending on local regulations.[9][18]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate non-essential personnel from the area.[2]

  • If the spill is small and you are trained to handle it, absorb the material with a compatible absorbent (e.g., vermiculite, dry sand).[2] Do not use combustible materials like paper towels for large spills.

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[2]

  • Ventilate the area and wash the surface after cleanup is complete.[2]

  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

By adhering to these procedures, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • The Laboratory Standard . Vanderbilt University Medical Center. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Safety Data Sheet: Cyclohexanol . Carl ROTH. [Link]

  • Hazard Summary: Cyclohexanol . New Jersey Department of Health. [Link]

  • Safety Data Sheet: Cyclohexanol . Breckland Scientific Supplies Ltd. [Link]

  • How do you properly dispose of hexane and cyclohexane? Chemistry Stack Exchange. [Link]

  • Safety Data Sheet: Cyclohexanol (2025) . Carl ROTH. [Link]

  • Safety Data Sheet: Cyclohexanol . Durham Tech. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.